Cas no 930769-54-3 ((3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)

(3R)-3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a fluorinated aromatic group. The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules and peptidomimetics. Its stereospecific (R)-configuration ensures high enantiopurity, critical for applications in asymmetric synthesis and drug discovery. The 4-fluorophenyl moiety enhances metabolic stability and binding affinity in target interactions. The hydrochloride salt form improves solubility and handling properties, facilitating its use in solution-phase reactions. This building block is widely employed in medicinal chemistry for the design of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds requiring fluorinated chiral scaffolds.
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride structure
930769-54-3 structure
Product name:(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
CAS No:930769-54-3
MF:C9H11ClFNO2
MW:219.640545129776
MDL:MFCD03427878
CID:5580587
PubChem ID:155970508

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE
    • (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
    • 930769-54-3
    • EN300-23628082
    • (3R)-3-AMINO-3-(4-FLUOROPHENYL)PROPANOIC ACID HCL
    • AT27012
    • MDL: MFCD03427878
    • Inchi: 1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
    • InChI Key: WYDDUVABUITTBX-DDWIOCJRSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)[C@@H](CC(=O)O)N

Computed Properties

  • Exact Mass: 219.0462344g/mol
  • Monoisotopic Mass: 219.0462344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Melting Point: 166-169 °C(Solv: ethanol (64-17-5); ethyl ether (60-29-7))

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23628082-10.0g
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
10.0g
$548.0 2024-06-19
Enamine
EN300-23628082-1g
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
1g
$121.0 2023-09-15
Enamine
EN300-23628082-10g
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
10g
$548.0 2023-09-15
Enamine
EN300-23628082-5g
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
5g
$311.0 2023-09-15
Aaron
AR02860V-500mg
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
500mg
$155.00 2025-02-15
Aaron
AR02860V-5g
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
5g
$453.00 2024-07-18
1PlusChem
1P0285SJ-50mg
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
50mg
$94.00 2024-04-20
Enamine
EN300-23628082-1.0g
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
1.0g
$121.0 2024-06-19
Enamine
EN300-23628082-2.5g
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
2.5g
$192.0 2024-06-19
Enamine
EN300-23628082-0.25g
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
930769-54-3 95%
0.25g
$60.0 2024-06-19

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride Related Literature

Additional information on (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Introduction to (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride (CAS No. 930769-54-3)

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride (CAS No. 930769-54-3) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-α-Amino-(4-fluorophenyl)acetic acid hydrochloride, is characterized by its unique structural features, including a fluorinated aromatic ring and an amino acid backbone. These properties make it a valuable building block for the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride consists of a chiral carbon center at the α-position, which imparts enantiomeric specificity to the molecule. The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Additionally, the carboxylic acid group provides a functional handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities.

In recent years, there has been a growing interest in the use of fluorinated amino acids like (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride in the design and synthesis of novel therapeutics. Fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs, often leading to improved potency, selectivity, and reduced toxicity. For instance, studies have shown that fluorinated amino acids can enhance the binding affinity of peptides and proteins to their target receptors, thereby potentiating their therapeutic effects.

One notable application of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride is in the development of inhibitors for specific enzymes involved in disease pathways. Enzyme inhibitors are a crucial class of drugs used to treat various conditions, including cancer, neurodegenerative diseases, and infectious diseases. The unique structural features of this compound make it particularly suitable for designing inhibitors that can selectively target enzymes with high specificity and efficacy.

Moreover, (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride has been explored as a building block for peptidomimetics and small molecule drugs. Peptidomimetics are synthetic molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability and reduced immunogenicity. The incorporation of fluorinated amino acids like this compound can enhance the stability and bioavailability of peptidomimetics, making them more effective therapeutic agents.

In addition to its potential in drug development, (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride has also been studied for its role in chemical biology research. Fluorinated amino acids can serve as probes to investigate protein-protein interactions and enzyme mechanisms. By incorporating these compounds into proteins or peptides, researchers can gain insights into the structural and functional aspects of biological systems at the molecular level.

The synthesis of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride typically involves several steps, including enantioselective catalysis and functional group transformations. Recent advances in asymmetric synthesis have made it possible to produce this compound with high enantiomeric purity, which is essential for its use in pharmaceutical applications. Various methods have been reported for its preparation, including organocatalytic reactions and metal-catalyzed processes.

In conclusion, (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride (CAS No. 930769-54-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for the development of novel therapeutics and research tools. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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